Methyl 3,5-dichloro-2-fluorobenzoate
CAS No.: 1522125-32-1
Cat. No.: VC0042235
Molecular Formula: C8H5Cl2FO2
Molecular Weight: 223.024
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1522125-32-1 |
|---|---|
| Molecular Formula | C8H5Cl2FO2 |
| Molecular Weight | 223.024 |
| IUPAC Name | methyl 3,5-dichloro-2-fluorobenzoate |
| Standard InChI | InChI=1S/C8H5Cl2FO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
| Standard InChI Key | XNZBOSWQYVTGLM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 3,5-dichloro-2-fluorobenzoate belongs to the class of halogenated benzoic acid esters with the molecular formula C8H5Cl2FO2. The structure consists of a benzene ring with two chlorine atoms at the meta positions (3 and 5), a fluorine atom at the ortho position (2), and a methyl ester group (-COOCH3) at position 1. This substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing effects of the halogen substituents. The presence of these substituents influences the compound's reactivity, making the benzene ring less susceptible to electrophilic attacks while enhancing its susceptibility to nucleophilic substitution reactions.
Physical Properties
Based on similar halogenated benzoates, methyl 3,5-dichloro-2-fluorobenzoate likely exists as a crystalline solid at room temperature with a pale yellow to white appearance. The estimated physical properties are presented in Table 1, derived from comparable compounds such as methyl 2,4-dichloro-5-fluorobenzoate .
Table 1: Estimated Physical Properties of Methyl 3,5-dichloro-2-fluorobenzoate
Chemical Properties
The chemical properties of methyl 3,5-dichloro-2-fluorobenzoate are largely influenced by its halogen substituents and the ester functional group. The electron-withdrawing nature of the chlorine and fluorine atoms creates an electron-deficient aromatic system. The compound likely exhibits limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO. The presence of the ester group makes it susceptible to hydrolysis under basic or acidic conditions, while the halogen substituents can undergo various substitution reactions under appropriate conditions.
The spectroscopic properties of methyl 3,5-dichloro-2-fluorobenzoate would show characteristic patterns in NMR spectroscopy. In ¹H NMR, the aromatic protons would appear as distinct signals in the region of 7-8 ppm, while the methyl ester protons would appear as a singlet around 3.9 ppm. The ¹³C NMR spectrum would show the carbonyl carbon around 165-170 ppm, with the aromatic carbons appearing between 110-140 ppm, and the methyl carbon around 52-53 ppm. The presence of fluorine would result in C-F coupling, adding complexity to the spectrum.
Synthesis and Preparation
Synthetic Routes
Several synthetic approaches can be employed to prepare methyl 3,5-dichloro-2-fluorobenzoate, drawing from established methods for similar halogenated benzoates. The most direct routes include:
-
Direct Esterification: Starting from 3,5-dichloro-2-fluorobenzoic acid, esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrogen chloride would yield the target compound. This reaction typically proceeds via a Fischer esterification mechanism, with the acid catalyzing the nucleophilic attack of methanol on the carbonyl carbon.
-
Halogenation of Methyl 2-fluorobenzoate: Chlorination of methyl 2-fluorobenzoate at positions 3 and 5 using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst like aluminum chloride or ferric chloride. This electrophilic aromatic substitution reaction would require careful control of reaction conditions to achieve selective dichlorination.
-
Carbonylation and Esterification: Starting from 1,3-dichloro-2-fluorobenzene, carbonylation using carbon monoxide under palladium catalysis followed by esterification with methanol would yield the target compound. This approach involves the formation of a carboxylic acid intermediate followed by esterification.
Reaction Conditions
The specific reaction conditions for synthesizing methyl 3,5-dichloro-2-fluorobenzoate would depend on the chosen synthetic route. For the esterification approach, typical conditions would include:
-
Direct Esterification:
-
Reagents: 3,5-dichloro-2-fluorobenzoic acid, methanol, sulfuric acid (catalyst)
-
Temperature: Reflux conditions (65-70°C)
-
Time: 4-8 hours
-
Purification: Extraction, washing with base to remove unreacted acid, and distillation or recrystallization
-
-
Chlorination of Methyl 2-fluorobenzoate:
-
Reagents: Methyl 2-fluorobenzoate, sulfuryl chloride or N-chlorosuccinimide, Lewis acid catalyst
-
Temperature: 0-25°C (carefully controlled to prevent over-chlorination)
-
Solvent: Carbon tetrachloride or dichloromethane
-
Time: 2-6 hours
-
Purification: Column chromatography or recrystallization
-
Industrial Production Methods
Industrial production of methyl 3,5-dichloro-2-fluorobenzoate would likely follow similar synthetic routes to those described above but with modifications for scale, safety, and efficiency. Large-scale production would favor:
-
Continuous Flow Processes: Rather than batch reactions, continuous flow reactors might be employed to improve heat management and reaction control.
-
Catalytic Methods: The use of heterogeneous catalysts that can be easily recovered and reused would be preferred for economic and environmental reasons.
-
Greener Solvents: Industrial processes might employ more environmentally friendly solvents such as ethyl acetate or 2-methyltetrahydrofuran instead of halogenated solvents.
-
Process Optimization: Careful optimization of reaction parameters (temperature, concentration, catalyst loading) would be performed to maximize yield and minimize waste production.
Chemical Reactivity
Types of Reactions
Methyl 3,5-dichloro-2-fluorobenzoate can participate in various types of reactions, primarily dictated by its functional groups:
-
Hydrolysis: The methyl ester group can undergo hydrolysis under acidic or basic conditions to form 3,5-dichloro-2-fluorobenzoic acid. Under basic conditions, this would proceed via saponification.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing halogens activates the aromatic ring toward nucleophilic substitution, particularly at positions bearing the halogen atoms. The fluorine atom, being the most electronegative, is typically more reactive in SNAr reactions than the chlorine atoms.
-
Reduction: The ester group can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) to produce the corresponding benzyl alcohol derivative.
-
Transesterification: Reaction with other alcohols in the presence of a catalyst would lead to the exchange of the methyl group for another alkyl group.
-
Cross-Coupling Reactions: The chlorine atoms provide sites for metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Kumada couplings to form carbon-carbon bonds.
Common Reagents and Conditions
The reactivity of methyl 3,5-dichloro-2-fluorobenzoate with different reagents under various conditions is summarized in Table 2:
Table 2: Common Reactions of Methyl 3,5-dichloro-2-fluorobenzoate
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Hydrolysis | NaOH or KOH | Aqueous methanol, room temperature to reflux | 3,5-dichloro-2-fluorobenzoic acid sodium/potassium salt |
| Acid Hydrolysis | HCl or H2SO4 | Aqueous solution, heat | 3,5-dichloro-2-fluorobenzoic acid |
| Reduction | LiAlH4 | Dry THF, 0°C to room temperature | (3,5-dichloro-2-fluorophenyl)methanol |
| Selective Reduction | DIBAL-H | Toluene, -78°C | 3,5-dichloro-2-fluorobenzaldehyde |
| Nucleophilic Substitution | NaN3 | DMF, elevated temperature | Azide derivatives (position dependent) |
| Suzuki Coupling | Boronic acid, Pd(0) catalyst | Base, solvent, heat | Arylated products at chlorine positions |
| Grignard Reaction | Mg, R-X | Dry ether or THF | Substituted products (after carbonyl addition) |
Major Products
The major products obtained from reactions of methyl 3,5-dichloro-2-fluorobenzoate depend significantly on the reaction conditions and reagents employed. Key derivatives include:
-
3,5-Dichloro-2-fluorobenzoic acid: Obtained through hydrolysis, this acid can serve as a versatile intermediate for further functionalization.
-
(3,5-Dichloro-2-fluorophenyl)methanol: Produced by complete reduction of the ester group, this alcohol can be converted to various other functional groups.
-
3,5-Dichloro-2-fluorobenzaldehyde: A partial reduction product that serves as an important building block for synthesis of more complex molecules.
-
Arylated Derivatives: Products of cross-coupling reactions where one or both chlorine atoms are replaced by other aryl or alkyl groups.
-
Nucleophilic Substitution Products: Compounds where one or more of the halogen atoms (typically fluorine first) are replaced by nucleophiles such as amines, thiols, or alkoxides.
The selective functionalization at specific positions requires careful control of reaction conditions, as the reactivity of the different halogens varies, with fluorine typically being more reactive in nucleophilic substitutions due to the stronger electron-withdrawing effect.
Applications
Research Applications
Methyl 3,5-dichloro-2-fluorobenzoate and similar halogenated benzoates serve as important building blocks in organic synthesis. Their applications in research include:
-
Pharmaceutical Intermediates: The compound can serve as a building block for pharmaceutical compounds, particularly those requiring specific halogen substitution patterns. The halogen atoms provide sites for further functionalization through cross-coupling reactions, allowing the synthesis of complex drug candidates.
-
Chemical Biology Tools: Derivatives of halogenated benzoates have been used to develop probes for studying biological systems, taking advantage of the unique electronic properties conferred by the halogen substituents.
-
Materials Science: The compound could be incorporated into polymers or materials where halogen content provides specific properties such as flame retardancy or altered electronic characteristics.
-
Method Development: As a model substrate containing both fluorine and chlorine atoms, the compound could be used in developing and testing new synthetic methodologies, particularly those involving selective functionalization of halogenated aromatics.
Industrial Applications
In industrial settings, methyl 3,5-dichloro-2-fluorobenzoate and its derivatives may find applications in:
-
Agrochemicals: Halogenated benzoates are common structural motifs in various pesticides, herbicides, and plant growth regulators. The specific substitution pattern of methyl 3,5-dichloro-2-fluorobenzoate could confer unique properties beneficial for agricultural applications.
-
Specialty Polymers: Incorporation into polymer structures to impart specific properties such as weather resistance, thermal stability, or altered dielectric properties.
-
Fine Chemicals: As an intermediate in the production of specialty chemicals for various industries, including electronics, textiles, and coatings.
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs) or as a reagent in pharmaceutical manufacturing processes.
Comparative Analysis
Comparison with Similar Halogenated Benzoates
Methyl 3,5-dichloro-2-fluorobenzoate can be compared with structurally similar compounds to understand how the substitution pattern affects physical and chemical properties. Table 3 presents a comparative analysis with related compounds:
Table 3: Comparative Analysis of Methyl 3,5-dichloro-2-fluorobenzoate with Similar Compounds
Structure-Activity Relationships
The position and type of halogen substituents on the benzoate ring significantly influence the compound's properties and reactivity:
-
Electronic Effects: The 3,5-dichloro-2-fluoro substitution pattern creates an electron-deficient aromatic system. The fluorine atom at position 2 exerts a stronger electron-withdrawing effect than the chlorine atoms due to its higher electronegativity, influencing the reactivity of the ester group and the aromatic ring.
-
Steric Effects: The presence of chlorine atoms at positions 3 and 5 creates steric hindrance around the ring, potentially affecting the accessibility of the aromatic positions and the ester group to reagents.
-
Biological Activity: The specific halogen substitution pattern can influence interactions with biological targets. Fluorine substitution often enhances bioavailability and metabolic stability in drug candidates, while chlorine atoms can engage in halogen bonding with protein residues.
-
Physical Properties: The halogen substitution pattern affects physical properties such as melting point, boiling point, and solubility. The 3,5-dichloro-2-fluoro pattern likely confers moderate lipophilicity and limited water solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume